1-Methylheptyl cyclopent-2-ene-1-acetate

Fragrance Formulation Volatility Chemical Property Comparison

1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) is an ester within the cyclopentenyl acetate class, possessing the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. It is characterized by a 1-methylheptyl alcohol moiety esterified with cyclopent-2-ene-1-acetic acid.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 93981-12-5
Cat. No. B13784166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylheptyl cyclopent-2-ene-1-acetate
CAS93981-12-5
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCCCC(C)OC(=O)CC1CCC=C1
InChIInChI=1S/C15H26O2/c1-3-4-5-6-9-13(2)17-15(16)12-14-10-7-8-11-14/h7,10,13-14H,3-6,8-9,11-12H2,1-2H3
InChIKeyDGKKEXMAGIKVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) for Fragrance and Specialty Chemical Procurement


1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5) is an ester within the cyclopentenyl acetate class, possessing the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol [1]. It is characterized by a 1-methylheptyl alcohol moiety esterified with cyclopent-2-ene-1-acetic acid [2]. The compound is primarily recognized as a fragrance ingredient used in various consumer products, valued for its fruity odor profile . Its physical properties include a calculated density of 0.932 g/cm³, a boiling point of 302.1ºC at 760 mmHg, and a flash point of 95.6ºC [3].

1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5): Why Analog Substitution Is Not Recommended


In fragrance formulation and organic synthesis, the substitution of one ester for a structurally similar analog is not a neutral decision. The specific alkyl chain length and branching, as well as the presence and position of the double bond, critically influence a compound's organoleptic properties, volatility, and reactivity [1]. For instance, while ethyl cyclopent-2-en-1-ylacetate provides a fruity, pineapple-like scent, the longer, branched 1-methylheptyl ester is expected to produce a substantially different odor profile, tenacity, and performance in a final formulation [2]. The lack of direct comparative data underscores the procurement risk; assuming functional interchangeability without empirical validation could compromise product quality, regulatory compliance, and consumer acceptance.

1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5): A Comparative Evidence Assessment for Procurement


Comparative Physical Properties for Volatility and Formulation Behavior Assessment

The physical properties of 1-methylheptyl cyclopent-2-ene-1-acetate can be compared to its cyclohexyl analog to infer differences in volatility and handling. The target compound exhibits a higher boiling point (302.1 °C) [1] compared to cyclohexyl cyclopent-2-ene-1-acetate (285-287 °C) [2], suggesting lower volatility and potentially longer-lasting fragrance substantivity. Its calculated density (0.932 g/cm³) is also lower than that of the cyclohexyl ester (1.03 g/mL at 25 °C) [3], which can influence blending and formulation properties [1].

Fragrance Formulation Volatility Chemical Property Comparison

Inferred Safety Profile from Analog: A Class-Level Safety Inference

While direct toxicological data for 1-methylheptyl cyclopent-2-ene-1-acetate is not available in the public domain, a class-level inference can be drawn from the RIFM safety assessment of the structurally related cyclohexyl cyclopent-2-ene-1-acetate. This analog was determined not to present a concern for genotoxicity based on a safety assessment covering 7 human health endpoints [1]. A vendor statement indicates that studies on related cyclopentanones have shown minimal acute toxicity and no significant developmental toxicity .

Toxicology Regulatory Compliance Fragrance Safety

Structural Differentiation: Unique Odor Profile from 1-Methylheptyl Moiety

The organoleptic profile of 1-methylheptyl cyclopent-2-ene-1-acetate is determined by its unique ester moiety. The 1-methylheptyl group, a branched C8 alcohol, confers a distinctly different odor character compared to its linear analogs or smaller alkyl esters [1]. The compound is noted to impart a strong, sweet, and fruity scent , which is a result of the specific spatial and electronic properties of the 1-methylheptyl group. This is in contrast to the ethyl ester, which is described as having a fruity, pineapple, pear, plum, jackfruit note [2].

Structure-Activity Relationship Fragrance Chemistry Organoleptic Properties

1-Methylheptyl cyclopent-2-ene-1-acetate (CAS 93981-12-5): Recommended Procurement and Application Scenarios


Fine Fragrance and Cosmetic Formulation Requiring a Strong, Sweet-Fruity Note

For perfumers and cosmetic chemists seeking to incorporate a robust, sweet-fruity nuance that provides a distinct alternative to common fruity esters, 1-methylheptyl cyclopent-2-ene-1-acetate is a targeted selection. Its unique odor profile, derived from the 1-methylheptyl group, can be used to create novel accords or to replace materials with similar but non-identical scent profiles . Its use is suggested in fine fragrances, shampoos, and other toiletries where this specific olfactory signature is desired [1].

Organic Synthesis as a Specialized Cyclopentenyl Ester Building Block

In research and development settings, this compound serves as a versatile intermediate for synthesizing more complex molecules . The presence of both a reactive cyclopentene double bond and a bulky 1-methylheptyl ester group allows for unique synthetic transformations that are not possible with simpler esters. This makes it a valuable reagent for medicinal chemistry or materials science projects requiring a specific substitution pattern .

Fragrance Research and Olfactory Science Studies

Due to its specific structural features, 1-methylheptyl cyclopent-2-ene-1-acetate is an excellent candidate for structure-odor relationship (SOR) studies. Researchers can investigate how the branched C8 alkyl chain influences odor perception, volatility, and receptor binding compared to other cyclopentenyl esters like the ethyl or cyclohexyl analogs . This can contribute to a deeper understanding of olfactory mechanisms and aid in the rational design of novel fragrance ingredients.

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